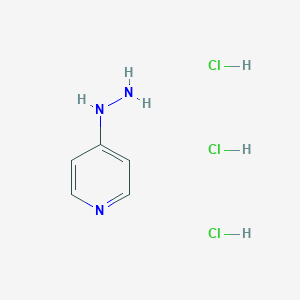

4-Hydrazinylpyridine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydrazinylpyridine trihydrochloride is a chemical compound with the molecular formula C5H10Cl3N3 . It is a derivative of 4-Hydrazinylpyridine, which is a Hydrazonopyrrolidine used in preventing and/or treating disorders associated to Acinetobacter baumannii .

Synthesis Analysis

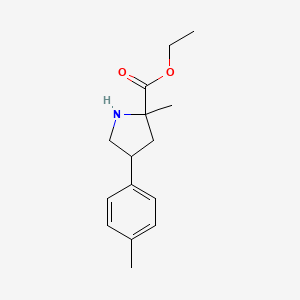

The synthesis of pyrimidinyl and pyrazinyl derivatives, which includes 4-Hydrazinylpyridine, involves the reaction of 2-hydrazinylpyridine, 4-hydrazinylpyridine, or 2-hydrazinylpyrazine with appropriate aromatic or heteroaromatic aldehydes .Molecular Structure Analysis

The molecular structure of 4-Hydrazinylpyridine trihydrochloride is represented by the formula C5H10Cl3N3 . The molecular weight of this compound is 218.512 .Scientific Research Applications

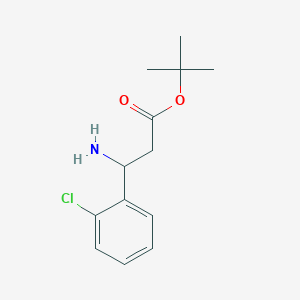

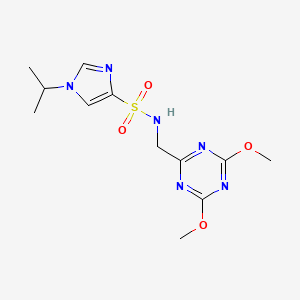

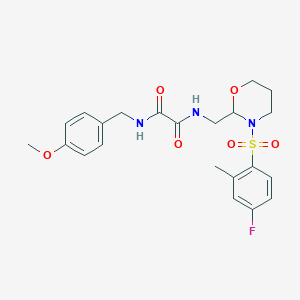

- 4-Hydrazinylpyridine trihydrochloride and its derivatives have been synthesized and screened for antimicrobial activity. Specifically, compounds containing a 3-phenylpropyl chain displayed potent antimicrobial effects against bacteria (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans) .

- Researchers have explored the antimycobacterial properties of 4-hydrazinylpyridine derivatives. These compounds were evaluated for their efficacy against Mycobacterium tuberculosis ATTC 27294 .

- The compound is a versatile building block for organic synthesis. Researchers use it to create hydrazone derivatives by condensing it with various aromatic aldehydes .

Antimicrobial Activity

Antitubercular Research

Organic Synthesis

Safety and Hazards

Mechanism of Action

Target of Action

Hydrazinopyridines, a class of compounds to which 4-hydrazinylpyridine trihydrochloride belongs, have been actively investigated as precursors in the synthesis of products having biological activity .

Mode of Action

It is known that the presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures .

Biochemical Pathways

It is known that hydrazinopyridines and their derivatives have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The most active compound in a study, a derivative of hydrazinopyridine, showed good bioavailability .

Result of Action

Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

properties

IUPAC Name |

pyridin-4-ylhydrazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.3ClH/c6-8-5-1-3-7-4-2-5;;;/h1-4H,6H2,(H,7,8);3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYCZXOQGIPAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NN.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazinylpyridine trihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2711503.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-methylbenzoate](/img/structure/B2711506.png)

![2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2711508.png)

![ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate](/img/structure/B2711509.png)

![2-imino-1-(3-methoxypropyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2711510.png)